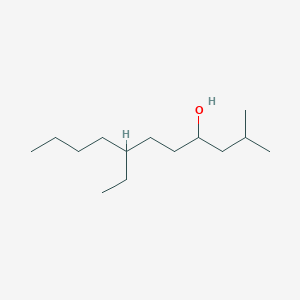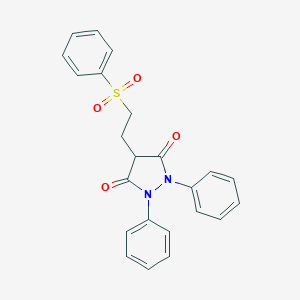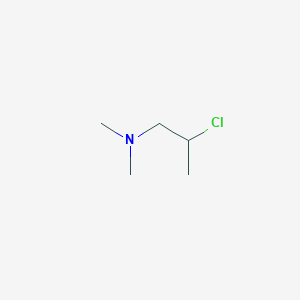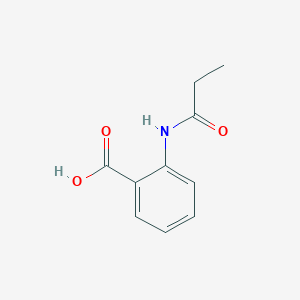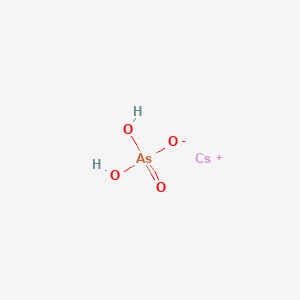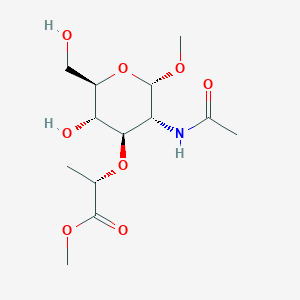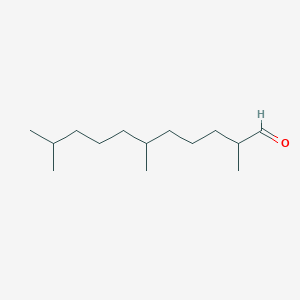
2,6,10-Trimethylundecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10-Trimethylundecanal is an organic compound with the molecular formula C14H28O. It is a type of aldehyde, specifically a trimethyl-substituted undecanal. This compound is known for its fresh, aldehydic, and marine scent, making it a valuable ingredient in the fragrance industry .
準備方法
Synthetic Routes and Reaction Conditions: 2,6,10-Trimethylundecanal can be synthesized through various organic synthesis methods. One common method involves the oxidation of the corresponding alcohol, 2,6,10-trimethylundecanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an acidic medium .
Industrial Production Methods: In industrial settings, the production of undecanal, 2,6,10-trimethyl- often involves the catalytic dehydrogenation of the corresponding alcohol. This process is typically carried out in the presence of a metal catalyst such as palladium or platinum at elevated temperatures .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: 2,6,10-trimethylundecanoic acid.
Reduction: 2,6,10-trimethylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6,10-Trimethylundecanal has several applications in scientific research:
作用機序
The mechanism of action of undecanal, 2,6,10-trimethyl- involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This interaction is crucial in many biochemical processes and can affect the compound’s biological activity .
類似化合物との比較
2,6,10-Trimethyl-9-undecenal: Another trimethyl-substituted undecanal with similar olfactory properties.
2-Methyl-4-(2,6,6-trimethyl-2(1)-cyclohexen-1-yl)butanal: An aliphatic unsaturated aldehyde with a woody and powerful odor.
Uniqueness: 2,6,10-Trimethylundecanal is unique due to its specific trimethyl substitution pattern, which imparts distinct olfactory properties and chemical reactivity. Its ability to blend well with floral, fruity, and woody notes makes it particularly valuable in the fragrance industry .
特性
CAS番号 |
105-88-4 |
|---|---|
分子式 |
C14H28O |
分子量 |
212.37 g/mol |
IUPAC名 |
2,6,10-trimethylundecanal |
InChI |
InChI=1S/C14H28O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h11-14H,5-10H2,1-4H3 |
InChIキー |
MBZCATXQAHUZEZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C=O |
正規SMILES |
CC(C)CCCC(C)CCCC(C)C=O |
Key on ui other cas no. |
105-88-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


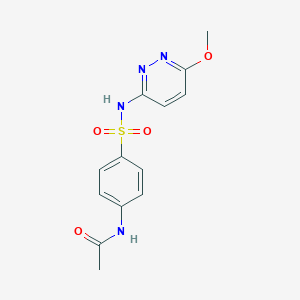
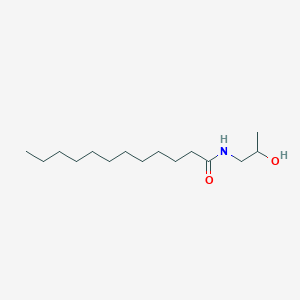
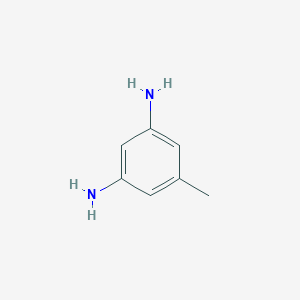
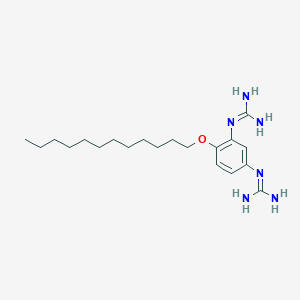

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

